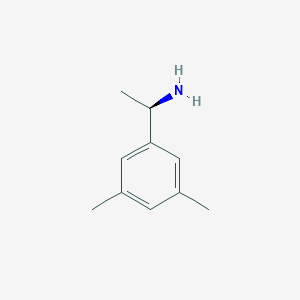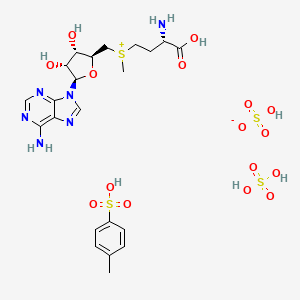
S-Adenosyl-L-methionine (disulfate tosylate)
描述
S-Adenosyl-L-methionine (disulfate tosylate) is a biologically active compound that plays a crucial role in various biochemical processes. It is a derivative of S-Adenosyl-L-methionine, which is involved in methyl group transfers, transsulfuration, and aminopropylation reactions. This compound is essential for cellular growth, repair, and maintenance, and it is found in all living organisms .
作用机制
Target of Action
S-Adenosyl-L-Methionine (SAMe) is a naturally occurring compound that is found in almost every tissue and fluid in the body . It plays a crucial role in cellular growth and repair, and it maintains the phospho-bilipid layer in cell membranes . SAMe is also involved in the regulation of several hormones and neurotransmitters that affect mood .
Mode of Action
SAMe is a common cosubstrate involved in methyl group transfers, transsulfuration, and aminopropylation . It acts as a methyl donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine, and other molecules . The transfer of the methyl group from SAMe by methyltransferase yields S-adenosylhomocysteine, which is hydrolyzed to adenosine and homocysteine .
Biochemical Pathways
SAMe is involved in different biochemical pathways like the methionine cycle and transsulfuration, which are correlated to the so-called one-carbon metabolism . More than 40 methyl transfers from SAMe are known, to various substrates such as nucleic acids, proteins, lipids, and secondary metabolites . It is also crucial to the biosynthesis of ethylene, an important plant hormone and signaling molecule .
Pharmacokinetics
Oral SAMe achieves peak plasma concentrations three to five hours after ingestion of an enteric-coated tablet (400–1000 mg). The half-life is about 100 minutes . A study found that a new form of SAMe, the phytate salt, displayed significantly better pharmacokinetic parameters compared to the SAMe tosylated form .
Action Environment
The action of SAMe can be influenced by environmental factors. For instance, there is a significant food effect for SAMe with a delayed time to maximum absorption going from 4.5 hours under fasted conditions to 13 hours under fed conditions, and area under the curve with food reduced to 55% of that seen under fasting conditions . Furthermore, SAMe may interact with some medicines or other dietary supplements .
生化分析
Biochemical Properties
S-Adenosyl-L-methionine plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation . It is involved in different biochemical pathways like the methionine cycle and transsulfuration, which are correlated to the so-called one-carbon metabolism . It is the main biological methyl donor in transmethylation reactions of substrates like proteins, lipids, neurotransmitters, and RNA and DNA .
Cellular Effects
S-Adenosyl-L-methionine helps produce and regulate hormones and maintain cell membranes . It remarkably protects hepatocytes from induced hepatotoxicity, probably by either changing the structure or compositions of membrane phospholipids or by modifying the interaction of the inducing agent with the intracellular drug-metabolizing enzyme systems .
Molecular Mechanism
The mechanism of action of S-Adenosyl-L-methionine involves the donation of a one-carbon methyl group in a process called transmethylation . This process is crucial for the methylation of various substrates such as nucleic acids, proteins, and lipids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Adenosyl-L-methionine can change over time. For instance, it has been found that a phytate anion protects S-Adenosyl-L-methionine from degradation, probably because of steric hindrance exerted by the counterion .
Metabolic Pathways
S-Adenosyl-L-methionine is involved in several metabolic pathways. It is synthesized from methionine and adenosine triphosphate (ATP) by the enzyme Methionine Adenosyl Transferase . After donating a methyl group, it is converted to S-adenosyl-L-homocysteine .
Subcellular Localization
准备方法
Synthetic Routes and Reaction Conditions
S-Adenosyl-L-methionine (disulfate tosylate) is synthesized from adenosine triphosphate and methionine through the catalytic action of methionine adenosyltransferase. The reaction involves the transfer of a methyl group from methionine to adenosine triphosphate, forming S-Adenosyl-L-methionine. The disulfate tosylate form is then obtained by reacting S-Adenosyl-L-methionine with disulfate and tosylate reagents under controlled conditions .
Industrial Production Methods
Industrial production of S-Adenosyl-L-methionine (disulfate tosylate) involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce methionine adenosyltransferase, which catalyzes the formation of S-Adenosyl-L-methionine. The compound is then purified and converted to its disulfate tosylate form through chemical reactions .
化学反应分析
Types of Reactions
S-Adenosyl-L-methionine (disulfate tosylate) undergoes various types of chemical reactions, including:
Methylation: It donates a methyl group to various substrates such as nucleic acids, proteins, and lipids.
Transsulfuration: It participates in the conversion of homocysteine to cysteine.
Aminopropylation: It is involved in the synthesis of polyamines
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate, methionine, and various enzymes such as methionine adenosyltransferase. The reactions typically occur under physiological conditions, with specific pH and temperature requirements .
Major Products Formed
The major products formed from these reactions include methylated nucleic acids, proteins, lipids, cysteine, and polyamines .
科学研究应用
S-Adenosyl-L-methionine (disulfate tosylate) has a wide range of scientific research applications, including:
Chemistry: It is used as a methyl donor in various chemical reactions.
Biology: It plays a crucial role in cellular metabolism and gene expression.
Medicine: It is used in the treatment of depression, liver disorders, and osteoarthritis.
Industry: It is used in the production of dietary supplements and pharmaceuticals .
相似化合物的比较
Similar Compounds
S-Adenosyl-L-homocysteine: A product of S-Adenosyl-L-methionine after it donates its methyl group.
Methionine: An essential amino acid and precursor of S-Adenosyl-L-methionine.
Adenosine triphosphate: A substrate used in the synthesis of S-Adenosyl-L-methionine
Uniqueness
S-Adenosyl-L-methionine (disulfate tosylate) is unique due to its ability to participate in multiple biochemical pathways, including methylation, transsulfuration, and aminopropylation. Its role as a methyl donor is particularly significant, as it is involved in the regulation of gene expression and protein function .
属性
IUPAC Name |
[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;hydrogen sulfate;4-methylbenzenesulfonic acid;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.C7H8O3S.2H2O4S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10;2*1-5(2,3)4/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10);2*(H2,1,2,3,4)/t7-,8+,10+,11+,14+,27?;;;/m0.../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCFCHNAIMYBAZ-XQVUROGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.OS(=O)(=O)O.OS(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O16S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
766.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(4-Chloro-3-fluorophenyl)amino]methyl]phenol](/img/structure/B7804469.png)
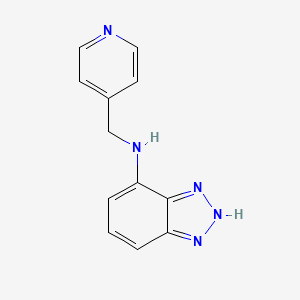
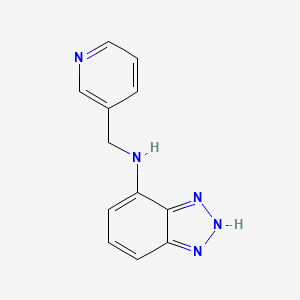
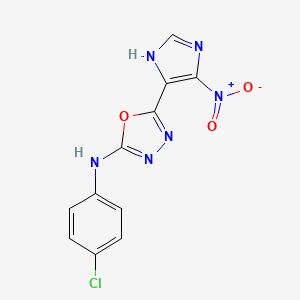
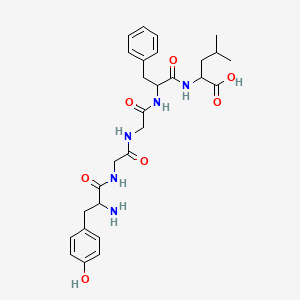
![Tert-butyl-[2-(2-chlorophenyl)-2-hydroxyethyl]azanium;chloride](/img/structure/B7804504.png)
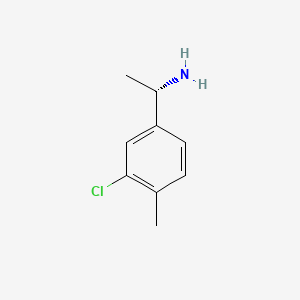

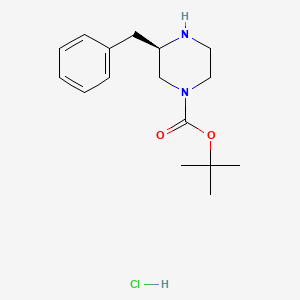
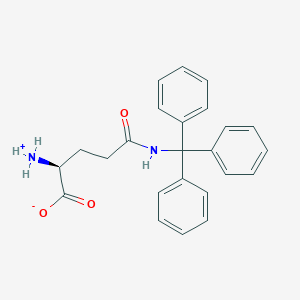
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]butylazanium;chloride](/img/structure/B7804553.png)
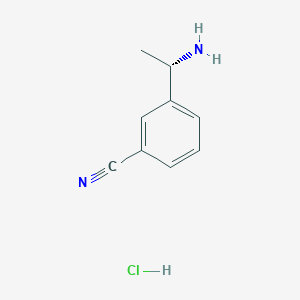
![[(S)-1-(3,5-Dimethylphenyl)ethyl]amine](/img/structure/B7804576.png)
